![molecular formula C9H6BrNO3 B13213104 3-(4-Bromo-2-nitrophenyl)prop-2-yn-1-ol](/img/structure/B13213104.png)
3-(4-Bromo-2-nitrophenyl)prop-2-yn-1-ol
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Overview
Description
3-(4-Bromo-2-nitrophenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C9H6BrNO3 It is characterized by the presence of a bromo and nitro group attached to a phenyl ring, which is further connected to a propynyl alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-nitrophenyl)prop-2-yn-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-nitrobenzaldehyde and propargyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Procedure: The 4-bromo-2-nitrobenzaldehyde is reacted with propargyl alcohol in the presence of the base, leading to the formation of the desired product through a nucleophilic addition reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-nitrophenyl)prop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.
Major Products
Oxidation: Formation of 3-(4-Bromo-2-nitrophenyl)prop-2-yn-1-one.
Reduction: Formation of 3-(4-Bromo-2-aminophenyl)prop-2-yn-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromo-2-nitrophenyl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein labeling due to its reactive functional groups.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical probes for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-nitrophenyl)prop-2-yn-1-ol involves its interaction with molecular targets through its functional groups:
Bromo Group: Can participate in electrophilic substitution reactions.
Nitro Group: Can undergo reduction to form reactive intermediates.
Propynyl Alcohol Group: Can engage in nucleophilic addition and substitution reactions.
These interactions can modulate biological pathways and enzyme activities, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(4-Nitrophenyl)prop-2-yn-1-ol: Lacks the bromo group but has similar reactivity due to the nitro and propynyl alcohol groups.
3-(4-Bromophenyl)prop-2-yn-1-ol: Lacks the nitro group but retains the bromo and propynyl alcohol groups.
3-(4-Bromo-2-methylphenyl)prop-2-yn-1-ol: Contains a methyl group instead of a nitro group.
Uniqueness
3-(4-Bromo-2-nitrophenyl)prop-2-yn-1-ol is unique due to the presence of both bromo and nitro groups on the phenyl ring, which provides a combination of electrophilic and nucleophilic reactivity. This dual functionality makes it a versatile compound for various chemical transformations and applications in research.
Biological Activity
3-(4-Bromo-2-nitrophenyl)prop-2-yn-1-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The presence of bromine and nitro groups on the phenyl ring enhances its reactivity and biological profile, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H8BrNO3, with a molecular weight of approximately 272.08 g/mol. The compound features a propargyl alcohol moiety connected to a brominated and nitro-substituted phenyl ring.
Research indicates that compounds with similar structures can influence various biochemical pathways through:
- Enzyme Interaction : The bromine and nitro groups may enhance the compound's ability to interact with enzymes, potentially leading to inhibition or activation of specific metabolic pathways.
- Cell Signaling Modulation : The compound may affect cell signaling pathways, influencing gene expression and cellular metabolism .
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may exhibit activity against bacterial strains .
Antimicrobial Activity
A study evaluating the antibacterial activity of various nitrophenyl derivatives found that compounds with similar structural features exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating potent antibacterial properties .
Case Studies
- Case Study on Structural Analogues : A comparative analysis of this compound with other halogenated phenolic compounds revealed that the presence of both bromine and nitro groups enhances lipophilicity and biological activity, contributing to its potential as an antimicrobial agent.
- Mechanistic Insights : Investigations into the mode of action revealed that similar compounds could modulate nitric oxide (NO) production in cells, which plays a crucial role in immune response and signaling pathways.
Data Table: Comparison of Biological Activities
Compound Name | Molecular Formula | Key Features | MIC (μg/mL) |
---|---|---|---|
This compound | C10H8BrNO3 | Bromine and nitro substituents | TBD |
3-(4-Bromophenyl)prop-2-yn-1-ol | C9H7BrO | Lacks nitro group | TBD |
3-(4-Nitrophenyl)prop-2-yn-1-ol | C9H7NO3 | Lacks bromine | TBD |
3-(4-Chloro-2-nitrophenyl)prop-2-yn-1-ol | C10H8ClNO3 | Chlorine instead of bromine | TBD |
Properties
Molecular Formula |
C9H6BrNO3 |
---|---|
Molecular Weight |
256.05 g/mol |
IUPAC Name |
3-(4-bromo-2-nitrophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H6BrNO3/c10-8-4-3-7(2-1-5-12)9(6-8)11(13)14/h3-4,6,12H,5H2 |
InChI Key |
WXNWWAARDZJUAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])C#CCO |
Origin of Product |
United States |
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